molecular formula C16H16N2Na2O7S2 B10828160 Temocillin (disodium)

Temocillin (disodium)

Cat. No.: B10828160
M. Wt: 458.4 g/mol
InChI Key: MRGCZDWBFFUEES-CWBCWDDISA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of its Chemical Discovery and Development

Temocillin (B1212904) was developed by Beecham, now part of GlaxoSmithKline, and was first introduced in the 1980s. wikipedia.orgnih.gov The development of temocillin was a result of extensive semi-synthetic modifications to the basic penicillin structure aimed at broadening the spectrum of activity and overcoming emerging resistance mechanisms. researchgate.net Specifically, it was designed as a 6-α-methoxy derivative of ticarcillin (B1683155), a pre-existing carboxypenicillin. toku-e.comnih.gov This structural modification was a deliberate strategy to protect the β-lactam ring from hydrolysis by bacterial β-lactamases. nih.gov

The synthesis of temocillin sodium can be achieved using ticarcillin sodium as the starting material. The process involves a reaction under methoxy (B1213986) alkali conditions with a halogenating agent, followed by post-treatment and freeze-drying to yield the final product. google.comgoogle.com

Chemical Classification and Structural Relationship as a 6-α-Methoxy Carboxypenicillin Derivative

Temocillin is classified as a 6-α-methoxy carboxypenicillin. toku-e.com This classification highlights two key features of its molecular architecture. Firstly, it belongs to the carboxypenicillin subgroup of penicillins, which are characterized by the presence of a carboxyl group in the acyl side chain. This group generally enhances activity against Gram-negative bacteria. Secondly, and most critically, it possesses a methoxy group at the 6-α position of the penicillin nucleus. nih.gov

This 6-α-methoxy group is the defining structural element of temocillin. It sterically hinders the approach of β-lactamase enzymes, which would otherwise hydrolyze and inactivate the β-lactam ring. This structural feature is responsible for temocillin's stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. patsnap.comnih.gov

The core structure of temocillin is the penam (B1241934) bicyclic system, chemically designated as 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. medchemexpress.com The side chain attached at the 6-position is a 2-carboxy-2-(3-thienyl)acetyl group. nih.gov The disodium (B8443419) salt form refers to the deprotonation of the two carboxylic acid groups present in the molecule. nih.gov

Table 1: Key Chemical Identifiers for Temocillin and Temocillin Disodium

Identifier Temocillin Temocillin Disodium
IUPAC Name (2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.gov disodium;(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate nih.gov
CAS Number 66148-78-5 nih.gov 61545-06-0 toku-e.com
Molecular Formula C₁₆H₁₈N₂O₇S₂ nih.gov C₁₆H₁₆N₂Na₂O₇S₂ medchemexpress.com
Molecular Weight 414.45 g/mol wikipedia.org 458.42 g/mol toku-e.commedchemexpress.com

The structural relationship between temocillin and its parent compound, ticarcillin, is crucial. Ticarcillin is an effective antipseudomonal carboxypenicillin. nih.gov The addition of the 6-α-methoxy group to create temocillin, while conferring β-lactamase stability, also alters its antibacterial spectrum. nih.gov Research has shown that this modification, while beneficial for stability, can impact the binding affinity to certain penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics. nih.govresearchgate.net

The stereochemistry of temocillin is also a significant aspect of its chemical nature. The molecule exists as a mixture of R and S epimers at the C-5 carbon of the thiazolidine (B150603) ring. nih.gov These epimers exhibit different pharmacokinetic properties, with the R epimer generally showing greater bactericidal activity. nih.gov

Table 2: Physicochemical Properties of Temocillin and its Disodium Salt

Property Temocillin Temocillin Disodium
Appearance - White or almost white powder toku-e.com
Solubility - Soluble in water toku-e.com
Synonyms BRL-17421, Negaban wikipedia.orgnih.gov BRL 17421 nih.gov

Properties

Molecular Formula

C16H16N2Na2O7S2

Molecular Weight

458.4 g/mol

IUPAC Name

disodium;(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O7S2.2Na/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7;;/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t8?,9-,14+,16-;;/m0../s1

InChI Key

MRGCZDWBFFUEES-CWBCWDDISA-L

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

Ii. Molecular Mechanism of Action and Antimicrobial Spectrum

Interaction with Penicillin-Binding Proteins (PBPs)

The primary molecular targets of temocillin (B1212904), like all β-lactam antibiotics, are the penicillin-binding proteins (PBPs). patsnap.com These are bacterial enzymes located on the inner membrane of the bacterial cell wall that are crucial for the final steps of peptidoglycan synthesis. nih.govasm.org By binding to and inactivating these proteins, temocillin disrupts the structural integrity of the cell wall, leading to cell lysis and death. nih.govpatsnap.com

Temocillin's antimicrobial activity is defined by its specific binding affinity to various PBPs. Its distinctive 6-α-methoxy group significantly influences these interactions. This structural modification reduces temocillin's affinity for PBP1, PBP2, and PBP3, which are essential for cell elongation, shape, and division in many bacteria. mdpi.comnih.gov However, it retains a high affinity for PBP5 and PBP6. mdpi.comnih.govresearchgate.net In Escherichia coli, PBP3 is considered the primary target, and the complex formed between temocillin and PBP3 has been shown to be unstable. oup.com

The introduction of the 6-α-methoxy group alters the binding profile of temocillin compared to its parent compound, ticarcillin (B1683155). This change in affinity is a key factor in defining temocillin's narrow spectrum of activity, which is primarily directed against Gram-negative bacteria of the Enterobacteriaceae family. patsnap.comresearchgate.net The reduced affinity for key PBPs in Gram-positive bacteria and certain non-fermenters like Pseudomonas aeruginosa explains its lack of activity against these organisms. mdpi.comoup.com

Table 1: Comparative Affinity of Temocillin and Ticarcillin for E. coli PBPs asm.org
Penicillin-Binding Protein (PBP)Ticarcillin AffinityTemocillin Affinity (relative to Ticarcillin)
PBP1aGoodReduced
PBP1bWeakerReduced
PBP2WeakerAffinity removed
PBP3GoodReduced
PBP4Affinity presentData not specified
PBP5/6Very weakIncreased

Temocillin's bactericidal action stems from its ability to interrupt the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. The mechanism involves the following key steps:

Covalent Adduct Formation: Temocillin acts as a suicide substrate for the transpeptidase domain of PBPs. asm.orgmdpi.com The strained β-lactam ring of temocillin opens and forms a stable, covalent acyl-enzyme complex with a critical serine residue in the active site of the PBP. asm.orgmdpi.com

Enzyme Inactivation: This covalent modification inactivates the PBP, preventing it from carrying out its normal physiological function. nih.govasm.org

Inhibition of Cross-linking: The primary role of these PBPs is to catalyze the cross-linking of adjacent peptidoglycan chains by forming peptide bridges between them. patsnap.comasm.org By inactivating the PBPs, temocillin blocks this crucial transpeptidation step. nih.gov

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall. nih.gov This makes the bacterium susceptible to osmotic pressure, ultimately leading to cell lysis and death. nih.govpatsnap.com This process also arrests cell division by preventing the formation of the septum. nih.gov

Temocillin is the 6-α-methoxy analogue of ticarcillin, a structural modification that fundamentally alters its interaction with both PBPs and β-lactamases. nih.govasm.org While this modification grants temocillin significant stability against enzymatic degradation, it also diminishes its antibacterial activity against certain bacteria, such as P. aeruginosa, when compared to ticarcillin. nih.govnih.gov

Research focusing on the interaction with PBP3 from P. aeruginosa has revealed that the 6-α-methoxy group destabilizes the acyl-enzyme complex formed between the antibiotic and the protein. nih.govasm.orgnih.gov

Increased Off-Rate: The instability of the temocillin-PBP3 complex is demonstrated by a significantly higher off-rate constant (k_off) compared to the ticarcillin-PBP3 complex. nih.govnih.gov This indicates that temocillin dissociates from the PBP more readily.

Reduced Thermal Stability: Thermal shift assays provide further evidence of this instability. nih.gov While both antibiotics increase the melting temperature (T_m) of PBP3 upon binding, ticarcillin induces a much greater stabilizing effect. nih.govresearchgate.net This suggests that ticarcillin forms more favorable noncovalent interactions within the PBP active site, leading to a more stable complex. nih.gov

Table 2: Thermal Shift Assay Data for PBP3 from P. aeruginosa nih.govresearchgate.net
Protein StateMelting Temperature (T_m)Change in T_m (ΔT_m)
Apo PBP349.10°CN/A
PBP3-Temocillin Complex53.52°C+4.42°C
PBP3-Ticarcillin Complex57.03°C+7.93°C

Covalent Bonding: Both antibiotics form a covalent bond with the active site residue Ser294, and their carbonyl oxygen atoms are positioned within the oxyanion hole, a key feature for catalysis. asm.org

Disruption of Hydrogen Bonding: The most significant difference is the disruption of a crucial hydrogen bond by the 6-α-methoxy group. nih.govasm.orgnih.gov In the ticarcillin-PBP3 complex, a strong hydrogen bond is formed with the conserved residue Asn351. researchgate.net The bulky methoxy (B1213986) group on temocillin sterically hinders this interaction, increasing the distance of this hydrogen bond by approximately 0.47 Å. researchgate.net

Active Site Destabilization: The insertion of the methoxy group into a crowded active site is hypothesized to cause local destabilization, potentially allowing water molecules to more easily access and hydrolyze the acyl-enzyme bond, contributing to the higher off-rate. nih.govasm.orgnih.gov

Comparative Analysis of Temocillin and Ticarcillin PBP Interactions

Beta-Lactamase Stability and Inactivation Profile

A defining characteristic of temocillin is its exceptional stability against a wide array of β-lactamase enzymes. patsnap.com These enzymes are the primary mechanism of resistance to β-lactam antibiotics in many Gram-negative bacteria.

The 6-α-methoxy group is directly responsible for this resistance. nih.govasm.org Molecular studies suggest that this group physically blocks the entry of water molecules into the active site of β-lactamase enzymes. oup.com This prevents the hydrolysis of the β-lactam ring, rendering the enzyme incapable of inactivating the antibiotic. patsnap.comoup.com

Temocillin demonstrates stability against numerous classes of β-lactamases, including:

Class A (e.g., TEM, SHV, and extended-spectrum β-lactamases [ESBLs] like CTX-M) mdpi.comoup.com

Class C (e.g., AmpC β-lactamases) patsnap.comoup.com

However, temocillin is not stable against all β-lactamases. It can be hydrolyzed by certain carbapenemases, specifically metallo-β-lactamases (MBLs, Class B) and some Class D enzymes (e.g., OXA-48-type), which limits its clinical utility against organisms producing these specific resistance enzymes. researchgate.net Studies have also shown that while temocillin is not hydrolyzed by many common plasmid and chromosomal β-lactamases, it can act as an inhibitor of these enzymes. nih.govcngb.org

Resistance to Ambler Class A Beta-Lactamases (e.g., Extended-Spectrum Beta-Lactamases)

Temocillin (disodium) demonstrates notable stability against a wide array of Ambler Class A β-lactamases, including common plasmid-mediated and extended-spectrum β-lactamases (ESBLs). oup.comnih.govnih.gov This resilience is a key feature of its antimicrobial profile, allowing it to remain effective against pathogens that have acquired resistance to many other penicillin and cephalosporin (B10832234) antibiotics. oup.comnih.govnih.gov The semi-synthetic 6-α-methoxy derivative of ticarcillin is structurally resistant to hydrolysis by prevalent ESBLs such as TEM, SHV, and CTX-M variants. oup.comnih.govnih.gov

Studies have consistently shown good in vitro activity of temocillin against ESBL-producing Enterobacterales. imj.ieunits.it For instance, in a study of 162 ESBL-producing Escherichia coli isolates, 92% were found to be susceptible to temocillin, with MIC₅₀ and MIC₉₀ values of 8 and 32 mg/L, respectively. nih.govoup.com This stability allows temocillin to be considered a carbapenem-sparing option for infections caused by ESBL-producing organisms. oup.comimj.ieacademicjournals.org Its conserved activity is directly attributed to its unique chemical structure, which protects the β-lactam ring from enzymatic degradation. oup.com

Resistance to Ambler Class C Beta-Lactamases (e.g., AmpC Enzymes)

In addition to its stability against Class A enzymes, temocillin is highly resistant to hydrolysis by Ambler Class C β-lactamases, which include the AmpC enzymes. oup.comnih.govoup.com These enzymes, which can be chromosomally or plasmid-encoded, are capable of hydrolyzing a broad range of cephalosporins and are a significant cause of antibiotic resistance in Enterobacterales. nih.govfirstwordpharma.com Temocillin's structure confers stability against these potent β-lactamases, making it a viable therapeutic option for infections caused by AmpC-hyperproducing bacteria. imj.ieacademicjournals.orgoup.com

Unlike some cephalosporins, temocillin does not appear to select for derepressed mutants of AmpC-inducible species. oup.com Research has demonstrated that temocillin maintains its activity against isolates with AmpC phenotypes, including those with chromosomal or acquired AmpC enzymes. oup.com In a large study of 5,166 AmpC β-lactamase-producing Enterobacterales (ABPE) strains, 82% were susceptible to temocillin. nih.gov This inherent stability makes it a reliable agent against many difficult-to-treat Gram-negative pathogens. nih.govfirstwordpharma.com

Molecular Mechanism of Beta-Lactamase Active Site Blockade by the 6-α-Methoxy Moiety

The exceptional stability of temocillin against a wide range of β-lactamases is primarily due to the presence of a 6-α-methoxy group on its penicillin nucleus. oup.comoup.com This chemical modification is the 6-α-methoxy derivative of ticarcillin. oup.comoup.com The mechanism of this protection has been elucidated through molecular modeling and biochemical studies. oup.com

The 6-α-methoxy moiety physically obstructs the β-lactamase active site. oup.com Specifically, it blocks the entry of a critical water molecule into the enzyme's active site cavity. oup.com This water molecule is essential for activating a serine residue within the active site, which initiates the hydrolytic process that would otherwise cleave the β-lactam ring of the antibiotic. oup.com By preventing this key step, the 6-α-methoxy group effectively locks the temocillin molecule into a conformation within the active site that impedes hydrolysis, preserving the antibiotic's structural integrity and antibacterial function. nih.govresearchgate.netnih.gov However, this structural modification also impairs the binding of temocillin to many penicillin-binding proteins (PBPs) in Gram-positive bacteria, which contributes to its narrow spectrum of activity. oup.com

Stability Against Cephalosporinases

Temocillin's stability extends to cephalosporinases, a broad category of β-lactamases that includes AmpC enzymes. Its resistance to these enzymes is a defining characteristic. oup.comnih.gov In studies comparing its activity against various resistant isolates, temocillin consistently demonstrates efficacy against strains producing inducible cephalosporinases. nih.gov A significant finding is that when combined with other β-lactam antibiotics like piperacillin (B28561) or cefotaxime, temocillin does not exhibit the antagonism sometimes seen with other β-lactamase-stable agents against cephalosporinase-producing Enterobacteriaceae. nih.gov This indicates that it does not significantly induce the expression of these resistance enzymes, which can be a crucial advantage in complex infection scenarios.

In Vitro Antimicrobial Activity and Spectrum

Activity Against Specific Gram-Negative Bacterial Genera (e.g., Enterobacteriaceae, Haemophilus, Moraxella)

Temocillin exhibits a targeted spectrum of activity primarily directed against Gram-negative bacteria, particularly members of the Enterobacterales order. wikipedia.orgmedchemexpress.com It demonstrates good in vitro activity against a high percentage of clinical isolates of Escherichia coli, Klebsiella pneumoniae, Citrobacter species, Proteus mirabilis, Salmonella species, and Shigella species, with a study showing 90% of strains inhibited at a concentration of ≤16 µg/ml. nih.govnih.gov Another study found 95% of 516 clinical isolates of Enterobacteriaceae were inhibited by temocillin at a range of 2 to 16 mg/L. nih.gov

The drug is also highly active against Haemophilus influenzae, including β-lactamase-producing strains, which are inhibited by concentrations of ≤1 µg/ml. nih.govnih.gov Studies have shown that 90% of β-lactamase-producing H. influenzae strains were inhibited by 2 mg/L of temocillin. oup.comoup.com Its activity also extends to Moraxella catarrhalis. units.itwikipedia.orgnih.gov

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
ESBL-producing Escherichia coli832 nih.govoup.com
Enterobacteriaceae (multicenter study)-≤8 (most isolates) nih.gov
Haemophilus influenzae type b-0.25 nih.gov

Spectrum Limitations Against Gram-Positive Organisms, Anaerobes, and Non-Fermenting Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Acinetobacter spp.)

The focused spectrum of temocillin is also defined by its notable lack of activity against several important classes of bacteria. It has no useful activity against Gram-positive organisms. oup.comnih.govnih.govnih.gov This is attributed to the 6-α-methoxy group, which, while providing β-lactamase stability, also impairs the drug's ability to bind effectively to the penicillin-binding proteins of Gram-positive bacteria. oup.comoup.com

Similarly, temocillin is generally inactive against anaerobic bacteria, including the Bacteroides fragilis group. oup.comnih.govoup.com Its primary limitation, however, is its lack of efficacy against non-fermenting Gram-negative bacteria, which are common causes of nosocomial infections. Most strains of Pseudomonas aeruginosa and Acinetobacter species are resistant to temocillin. nih.govnih.govwikipedia.orgnih.govnih.gove-opat.com The resistance in these organisms is thought to be due to the failure of the molecule to penetrate the bacterial cell wall effectively. nih.govnih.gov

Organism GroupGeneral ActivityReference
Gram-Positive Organisms (e.g., Staphylococcus, Streptococcus)Inactive oup.comnih.gov
Anaerobes (e.g., Bacteroides fragilis)Inactive oup.comnih.govoup.com
Pseudomonas aeruginosaInactive nih.govwikipedia.orgnih.govnih.gov
Acinetobacter spp.Inactive nih.govwikipedia.orgnih.govnih.gov

In Vitro Bactericidal Activity and Inoculum Effect

Temocillin demonstrates bactericidal activity against susceptible Gram-negative bacteria. mdpi.com This activity has been confirmed through various in vitro methods, including time-kill studies and the determination of minimal lethal concentrations (MLC).

Conventional time-kill studies have been conducted to assess the bactericidal effect of temocillin against specific, often resistant, strains of Enterobacteriaceae. For instance, against selected aztreonam-resistant strains of Klebsiella oxytoca and Enterobacter cloacae, temocillin at concentrations of 16 mg/L and 32 mg/L was shown to effectively reduce the number of viable bacteria. nih.gov Within 12 hours of exposure, a temocillin concentration of 16 mg/L achieved a 99% reduction in viable bacteria, while a concentration of 32 mg/L resulted in a 99.9% reduction. nih.gov In time-kill curve assays performed over 24 hours, bacterial regrowth was observed for all tested isolates at temocillin concentrations that were below or equivalent to their respective minimum inhibitory concentrations (MICs). researchgate.net

The minimal lethal concentration (MLC) of temocillin has been found to be very similar to its minimal inhibitory concentration (MIC) when a standard inoculum of 10⁵ colony-forming units (CFU) is used, further confirming its bactericidal nature. asm.org

Table 1: Bactericidal Activity of Temocillin in Time-Kill Studies Against Aztreonam-Resistant Strains

Organism Temocillin Concentration (mg/L) Time (hours) Reduction in Viable Bacteria (%)
K. oxytoca & E. cloacae 16 12 99
K. oxytoca & E. cloacae 32 12 99.9

Data sourced from conventional time-kill studies. nih.gov

A significant characteristic of temocillin is that its in vitro activity is only slightly affected by changes in the bacterial inoculum size. mdpi.com This relative indifference to the inoculum effect is a notable advantage, particularly when compared to other β-lactam antibiotics, such as some third-generation cephalosporins. researchgate.net Research has shown that when the bacterial inoculum was increased from 10³ to 10⁷ CFU, the MIC of temocillin for selected strains did not increase by more than a single twofold dilution. researchgate.net In contrast, a more substantial increase in MIC was observed for other cephalosporins under the same conditions. researchgate.net This high stability to the β-lactamases produced by dense bacterial populations contributes to the minimal impact of the inoculum size on temocillin's activity. asm.org

Table 2: Effect of Inoculum Size on the Minimum Inhibitory Concentration (MIC) of Temocillin

Initial Inoculum Size (CFU) Change in Temocillin MIC Comparative Effect on some 3rd-Gen Cephalosporins
10³ to 10⁷ ≤ One twofold dilution increase More significant increase in MIC

This table illustrates the minimal impact of increased bacterial density on the in vitro activity of temocillin. researchgate.net

Iii. Mechanisms of Temocillin Resistance

Enzymatic Hydrolysis by Specific Beta-Lactamase Classes

While temocillin's 6-α-methoxy group provides protection against hydrolysis by many common plasmid and chromosomal β-lactamases, certain classes of these enzymes can still inactivate the antibiotic nih.govpatsnap.comoup.com.

Class B beta-lactamases, also known as metallo-β-lactamases (MBLs), are zinc-dependent enzymes capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems researchgate.net. Temocillin (B1212904) has shown susceptibility to hydrolysis by some MBLs. For instance, it is reported to be labile to the chromosomal metallo-β-lactamase of Chryseobacterium meningosepticum oup.com. The catalytic mechanism of Class B β-lactamases involves the use of one or two zinc ions in the active site to activate a water molecule, which then acts as a nucleophile to attack the β-lactam ring, leading to its cleavage.

Class D β-lactamases, also referred to as oxacillinases (OXA), are serine-based enzymes that can hydrolyze oxacillin (B1211168) and related anti-staphylococcal penicillins youtube.com. These enzymes are characterized by their high hydrolytic activity against oxacillin and cloxacillin (B1194729) and are poorly inhibited by clavulanic acid jscimedcentral.com. The catalytic mechanism involves a carbamylated lysine (B10760008) residue that acts as a general base to activate the serine nucleophile for acylation, followed by hydrolysis of the acyl-enzyme intermediate researchgate.net. While temocillin is generally stable to many common β-lactamases, the potential for certain OXA variants to contribute to resistance should not be entirely dismissed, particularly given the rapid evolution and diversification of this enzyme class youtube.com.

Beta-Lactamase ClassEnzyme TypeCatalytic MechanismEffect on Temocillin
Class BMetallo-β-lactamases (MBLs)Zinc-dependent hydrolysisLabile to some MBLs (e.g., from Chryseobacterium meningosepticum) oup.com
Class DOxacillinases (OXA)Serine-based hydrolysis with a carbamylated lysineGenerally considered stable, though specific variants may pose a threat.

Efflux Pump-Mediated Resistance

Efflux pumps are membrane-bound protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism prevents the antibiotic from reaching its intracellular target, thereby conferring resistance frontiersin.org.

The BaeSR two-component system (TCS) in Enterobacterales plays a significant role in mediating temocillin resistance by regulating the expression of efflux pumps nih.govasm.org. This system consists of a sensor histidine kinase, BaeS, and a response regulator, BaeR researchgate.net. Under certain stimuli, such as the presence of an antibiotic, BaeS autophosphorylates and then transfers the phosphate (B84403) group to BaeR. Phosphorylated BaeR, in turn, acts as a transcriptional activator, upregulating the expression of genes encoding efflux pumps researchgate.net. Studies have shown that single point mutations in the baeS gene can lead to constitutive activation of the BaeSR system, resulting in the overexpression of efflux pumps and a significant increase in the minimum inhibitory concentration (MIC) of temocillin nih.govnih.gov.

The BaeSR TCS regulates the expression of two main Resistance-Nodulation-Division (RND)-type efflux pumps: AcrD and MdtABCD nih.govnih.gov. Research has demonstrated that in response to temocillin exposure or mutations in the BaeSR system, the genes encoding these pumps, particularly acrD and mdtB, are significantly overexpressed nih.govnih.govnih.gov. While both pumps contribute to resistance, studies have shown that the overexpression of AcrD is a primary driver of high-level temocillin resistance in the Enterobacter cloacae complex nih.govnih.gov. Introduction of a multicopy plasmid containing the acrD gene into a susceptible strain resulted in a notable increase in the temocillin MIC nih.govnih.gov.

Efflux PumpRegulatory SystemEffect of Overexpression on Temocillin MICReference
AcrDBaeSRSignificant increase (8- to 16-fold) nih.govnih.gov
MdtABCDBaeSRContributes to resistance, but to a lesser extent than AcrD. nih.govnih.gov

Pseudomonas aeruginosa exhibits high intrinsic resistance to temocillin, which is primarily attributed to the constitutive expression of the MexAB-OprM efflux pump nih.govresearchgate.net. This RND-type efflux system is a major contributor to the multidrug resistance phenotype of P. aeruginosa nih.gov. The MexAB-OprM pump actively removes temocillin from the periplasmic space, preventing it from reaching its penicillin-binding protein (PBP) targets in the cytoplasmic membrane nih.govresearchgate.net. The crucial role of this efflux pump is highlighted by the observation that mutations in the mexA or mexB genes, which encode components of the MexAB-OprM system, can lead to increased susceptibility of P. aeruginosa to temocillin nih.gov.

OrganismEfflux PumpResistance MechanismEffect of Pump Inactivation
Pseudomonas aeruginosaMexAB-OprMIntrinsic resistance through constitutive expression and active efflux.Increased susceptibility to temocillin. nih.gov

Genetic Mutations Conferring Resistance (e.g., in baeS gene)

A significant mechanism of acquired resistance to temocillin involves mutations in genes that regulate efflux pumps. Research has specifically identified the two-component system (TCS) sensor histidine kinase gene, baeS, as a key player in this process. asm.orgoup.comresearchgate.net

In the Enterobacter cloacae complex (ECC), temocillin resistance has been directly linked to a single nonsynonymous point mutation in the baeS gene. asm.orgnih.gov A comparative genomic analysis between a susceptible and a resistant clinical isolate of ECC revealed a specific mutation, Thr175Pro, in the BaeS protein. asm.orgnih.gov This single amino acid change is believed to cause a constitutive elevation of the kinase activity of BaeS, leading to the permanent phosphorylation of its cognate response regulator, BaeR. researchgate.net

The phosphorylated BaeR then upregulates the expression of resistance-nodulation-cell division (RND)-type efflux pumps, particularly AcrD. asm.orgresearchgate.net Studies have demonstrated that the overexpression of the acrD gene is the primary contributor to the resistance phenotype, with its increased expression conferring an 8- to 16-fold increase in the temocillin minimum inhibitory concentration (MIC). asm.orgnih.gov This was confirmed by quantitative reverse transcription-PCR (qRT-PCR), which showed that acrD, mdtB, and baeS genes were significantly overexpressed in the resistant strain. asm.orgnih.gov

Mutations in the baeS gene have also been implicated in temocillin resistance in Escherichia coli. oup.comresearchgate.net Serial passage experiments selecting for temocillin-resistant variants of E. coli consistently identified mutations within the baeS gene. oup.comresearchgate.net This alteration leads to the overexpression of the MdtABC-TolC and AcrAD-TolC efflux pump systems, which actively expel temocillin from the bacterial cell. oup.comresearchgate.net

Research Findings on baeS Gene Mutations and Temocillin Resistance
OrganismSpecific MutationEffectResulting MIC IncreaseReference
Enterobacter cloacae complexThr175Pro in BaeSOverexpression of AcrD efflux pump8- to 16-fold asm.orgnih.gov
Escherichia coliMutations in baeS geneOverexpression of mdtABC and acrD efflux pumpsUp to 32-fold (to 128 mg/L) oup.comresearchgate.net

Alterations in Penicillin-Binding Proteins

Temocillin, like other β-lactam antibiotics, exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. taylorandfrancis.com However, the unique chemical structure of temocillin, specifically its 6-α-methoxy group, influences its interaction with these target proteins. oup.comnih.gov

Alterations in PBPs can be a mechanism of resistance to β-lactam antibiotics. taylorandfrancis.com For temocillin, its efficacy is highly dependent on its affinity for these targets. While the 6-α-methoxy group reduces affinity for several PBPs, temocillin retains a high affinity for PBP3 in susceptible Enterobacterales. researchgate.net

In organisms where temocillin is intrinsically less active, such as Pseudomonas aeruginosa, the interaction with PBPs is less stable. nih.gov Studies comparing temocillin and its analogue ticarcillin (B1683155) have shown that the 6-α-methoxy group perturbs the stability of the acyl-enzyme complex formed with P. aeruginosa PBP3. nih.gov This instability leads to a higher off-rate constant, meaning the drug does not remain bound to its target long enough to be effective, contributing to intrinsic resistance. nih.gov Therefore, while acquired mutations in PBPs are a known resistance mechanism for other penicillins, for temocillin, the intrinsic binding affinity and the stability of the drug-PBP complex are critical determinants of its activity. oup.comnih.gov

Frequency of Spontaneous Resistant Mutants In Vitro

The frequency at which spontaneous mutations conferring resistance to temocillin arise is generally low. asm.org This low mutation rate is a favorable characteristic, suggesting that the development of resistance during therapy may be a rare event. oup.com

In vitro studies have quantified the frequency of spontaneous resistant mutants in various bacterial species. For Enterobacterales, the frequency has been reported to be in the range of 1 × 10⁻⁸ to 1 × 10⁻¹⁰. asm.org More specific investigations using E. coli have provided further insight. In single-porin mutant strains of E. coli, the frequency of temocillin-resistant mutants was found to be between 2.12 × 10⁻⁸ and 4.51 × 10⁻⁸ when selected at a concentration of 32 mg/L. oup.comresearchgate.net Notably, for the wild-type E. coli strain BW25113, no resistant mutants were recovered in a one-step selection assay, indicating a frequency of less than 10⁻⁹. oup.comresearchgate.net

The low frequency of spontaneous resistance is a predictor of temocillin's potential durability and sustained activity against susceptible pathogens. oup.com

Iv. Structure Activity Relationships Sar and Chemical Modification Principles

Elucidation of the Role of the 6-α-Methoxy Group in Conferring Stability and Modulating Activity

Temocillin (B1212904), a semisynthetic penicillin, is structurally distinguished from its parent compound, ticarcillin (B1683155), by the presence of a methoxy (B1213986) group at the 6-α position of the penam (B1241934) nucleus. nih.govasm.orgmdpi.com This single chemical modification is the cornerstone of temocillin's defining characteristics: its remarkable stability against a wide array of β-lactamase enzymes and its specific spectrum of activity. oup.compreprints.org

The primary role of the 6-α-methoxy group is to provide steric hindrance within the active site of β-lactamase enzymes. oup.com These enzymes, a primary mechanism of bacterial resistance to β-lactam antibiotics, function by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive. patsnap.comnih.govnih.gov Molecular modeling and biochemical studies have revealed that the 6-α-methoxy moiety physically blocks the entry of a crucial water molecule into the β-lactamase active site cavity. oup.comresearchgate.net This prevents the activation of a key serine residue necessary for the hydrolysis of the β-lactam ring. oup.com This mechanism confers on temocillin a high degree of resistance to degradation by numerous β-lactamases, including extended-spectrum β-lactamases (ESBLs) like TEM, SHV, and CTX-M variants, as well as AmpC β-lactamases. mdpi.comoup.com Consequently, temocillin remains effective against many bacterial strains that are resistant to other penicillins such as ampicillin (B1664943) and ticarcillin. nih.gov

However, this stability comes at a cost to its spectrum of activity. The same 6-α-methoxy group that shields temocillin from enzymatic degradation also modulates its binding affinity to penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics. oup.compatsnap.com These bacterial enzymes are essential for the synthesis of the peptidoglycan layer of the cell wall. patsnap.com By acylating the active site of PBPs, β-lactams inhibit cell wall synthesis, leading to cell lysis and death. nih.govpatsnap.comnih.gov The bulky methoxy group impairs the binding of temocillin to many PBPs, particularly those found in Gram-positive bacteria and anaerobic organisms. oup.comoup.com This reduced affinity explains temocillin's notable lack of activity against these classes of bacteria. oup.comwikipedia.org Conversely, it retains sufficient activity against PBPs in many Gram-negative bacteria, particularly the Enterobacteriaceae family, defining its narrow but clinically important spectrum. oup.compatsnap.com

Comparative Structural Biology and Mechanistic Insights with Ticarcillin

As the 6-α-methoxy analogue of ticarcillin, temocillin provides a direct case study for understanding the impact of this specific chemical modification. nih.govasm.org While both antibiotics share the same carboxypenicillin core and achieve their bactericidal effect by acylating PBPs, their interactions with these target enzymes and their resulting antibacterial profiles show significant differences, particularly against organisms like Pseudomonas aeruginosa. nih.gov Ticarcillin exhibits well-characterized antipseudomonal properties, whereas temocillin is largely ineffective against this pathogen. nih.govasm.org

Kinetic and stability studies reveal the nuanced effects of the 6-α-methoxy group. When interacting with PBP3, an essential penicillin-binding protein in P. aeruginosa, temocillin shows a similar rate of forming the covalent acyl-enzyme complex (on-rate) to ticarcillin. nih.gov However, the temocillin-PBP3 complex is significantly less stable, as evidenced by a much greater dissociation rate (off-rate). nih.govasm.org This reduced stability is hypothesized to stem from the methoxy group's presence in a crowded active site. nih.govresearchgate.net

Thermal shift assays further support the hypothesis of destabilization. The acyl-enzyme complex formed between PBP3 and ticarcillin exhibits significantly greater thermal stability compared to the complex formed with temocillin, indicating stronger or more favorable interactions. nih.govresearchgate.net

Table 1: Comparative Kinetic and Thermal Stability Data for Temocillin and Ticarcillin with P. aeruginosa PBP3 nih.govresearchgate.net
ParameterTemocillinTicarcillin
On-rate constant (kon)Similar to TicarcillinSimilar to Temocillin
Off-rate constant (koff)Significantly greaterSignificantly lower
PBP3-Acyl-Enzyme Complex StabilityReducedIncreased
Melting Temperature (Tm) of PBP3 Complex53.52°C57.03°C
Melting Temperature (Tm) of Apo PBP349.10°C

In contrast to its destabilizing effect on the PBP3 complex, the 6-α-methoxy group is key to temocillin's stability against β-lactamase hydrolysis. A high-resolution crystal structure of temocillin complexed with the CTX-M-14 class A β-lactamase shows that the methoxy group helps lock the compound into an unexpected conformation. nih.gov This conformation impedes the access of the catalytic water molecule to the acyl-enzyme adduct, thereby preventing hydrolysis and inactivating the enzyme. nih.govasm.org

Rational Design Considerations for Beta-Lactamase Resistance in Penicillin Derivatives

The widespread emergence of β-lactamase-mediated resistance has been a primary driver in the rational design of new penicillin derivatives and other β-lactam antibiotics. nih.govnih.gov The overarching goal is to develop molecules that can effectively reach and inhibit their PBP targets without being intercepted and destroyed by β-lactamases. Several key strategies are employed in this endeavor.

Steric Shielding of the β-Lactam Ring : The design of temocillin exemplifies this principle. By introducing a bulky chemical group, such as the 6-α-methoxy substituent, in close proximity to the hydrolyzable β-lactam ring, the antibiotic can be sterically protected from the active site of β-lactamase enzymes. oup.com This approach is also seen in other β-lactam classes, such as the cephamycins (e.g., cefoxitin), which also feature a methoxy group that confers stability. oup.com The challenge lies in achieving this protection without excessively compromising the antibiotic's affinity for its target PBPs, as a balance must be struck between stability and activity. mdpi.comoup.com

Development of β-Lactamase Inhibitors : An alternative and highly successful strategy involves co-administering a penicillin with a β-lactamase inhibitor. quizlet.comfrontiersin.org Compounds like clavulanic acid, sulbactam, and tazobactam (B1681243) are themselves β-lactams but have weak antibacterial activity. frontiersin.org Instead, they are potent, irreversible inhibitors of many common β-lactamases. nih.gov By binding to and inactivating the β-lactamase enzymes, they act as a "shield" for the partner antibiotic, allowing it to reach its PBP targets. frontiersin.org This approach has restored the clinical utility of many older penicillins against resistant strains. quizlet.com

Modification to Exploit Enzyme Structural Differences : Advanced rational design leverages detailed structural knowledge of both PBPs and β-lactamases. Although these two classes of enzymes share evolutionary history and a similar catalytic mechanism for interacting with β-lactams, there are subtle but important differences in their active sites. nih.gov In silico structural comparisons can identify residues that are conserved in PBPs but differ in β-lactamases, or vice versa. nih.gov For instance, certain tyrosine residues that are well-conserved in PBPs are absent in equivalent positions in many β-lactamases. nih.gov This knowledge can guide the design of new antibiotic side chains that specifically interact with these PBP-specific residues, thereby increasing affinity and specificity for the target while potentially reducing binding to β-lactamases. nih.gov

Development of Novel Scaffolds : Moving beyond the traditional penicillin or cephalosporin (B10832234) core, researchers are designing novel chemical scaffolds that inhibit PBPs but are not substrates for β-lactamases. Diazabicyclooctanes (DBOs), for example, are a class of non-β-lactam PBP inhibitors that retain their activity in the presence of β-lactamases. nih.gov This strategy requires a more fundamental approach to drug design, focusing on creating molecules that fit the PBP active site and form a stable covalent bond, but whose core structure is not recognized or hydrolyzed by existing resistance enzymes. nih.gov

The design of temocillin represents an early, yet effective, application of the steric hindrance principle. Modern drug design continues to build on these fundamental concepts, utilizing advanced computational and structural biology tools to create next-generation antibiotics that can overcome the evolving challenge of β-lactamase-mediated resistance. nih.gov

V. Pharmacokinetic and Pharmacodynamic Pk/pd Principles in Research

Theoretical Pharmacodynamic Indices (e.g., Percentage of Time Free Drug Concentration Exceeds Minimum Inhibitory Concentration (%fT > MIC))

The primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with the efficacy of temocillin (B1212904), like other beta-lactam antibiotics, is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen. asm.orgasm.orgnih.gov This index is considered the most predictive of its bactericidal activity. asm.orgasm.org Research indicates that a %fT > MIC target of 40-50% is generally associated with a significant antibacterial effect and survival in vivo. nih.gov

Studies in neutropenic murine infection models have been instrumental in defining specific %fT > MIC targets for temocillin against key pathogens like Escherichia coli and Klebsiella pneumoniae. These studies have revealed that the required exposure for a bacteriostatic or bactericidal effect can vary depending on the site of infection. For instance, the %fT > MIC needed for a static effect was found to be considerably lower in lung infection models compared to thigh infection models. asm.orgnih.gov A 1-log kill was achieved for all studied strains in the lung infection model, while a similar effect was observed for 7 out of 8 strains in the thigh model, albeit at higher exposure levels. nih.gov

OrganismInfection ModelPK/PD TargetMedian %fT > MIC Required
E. coliLungStatic Effect27.8%
K. pneumoniaeLungStatic Effect38.2%
E. coliThighStatic Effect65.2%
K. pneumoniaeThighStatic Effect64.9%
E. coliLung1-log Kill42.1%
K. pneumoniaeLung1-log Kill44.1%
E. coliThigh1-log Kill85.4%
K. pneumoniaeThigh1-log Kill74.5%
Data from neutropenic murine infection models. asm.orgnih.gov

In Vitro Pharmacokinetic Modeling and Simulation

Monte Carlo simulation is a computational technique used extensively in pharmacokinetic research to assess the probability of a specific dosing regimen achieving the desired pharmacodynamic target in a patient population. monash.edu For temocillin, these simulations integrate population pharmacokinetic models, variability in drug handling between individuals, and MIC distributions for target pathogens to calculate the Probability of Target Attainment (PTA). oup.comucl.ac.be

Simulations performed in virtual populations of critically ill patients have been used to evaluate the effectiveness of different temocillin regimens. One such study indicated that for a target of 50% fT>MIC, a susceptibility breakpoint of < 8 mg/L is appropriate. ucl.ac.be Other simulations in critically ill patients showed that certain regimens provide a high probability (95%) of target attainment for pathogens with an MIC up to 8 mg/L. nih.gov In non-critically ill patients with complicated urinary tract infections, simulations showed that PTA is significantly influenced by renal function, with patients experiencing moderate renal insufficiency having higher drug exposure and target attainment compared to those with normal renal function for the same dose. researchgate.netoup.comnih.gov These models are crucial for optimizing dosing strategies and informing clinical breakpoints. oup.comucl.ac.be

Patient PopulationPK/PD TargetMIC (mg/L)Probability of Target Attainment (PTA)
Critically Ill Patients40% fT > MIC895%
Sepsis-ICU PatientsNot Specified894.3%
Mild-UTI PatientsNot Specified862.4%
Non-critically ill cUTI (Normal Renal Function)≥35% fT > MIC≤8<90%
Non-critically ill cUTI (GFR < 60 mL/min)≥35% fT > MIC≤890%
Data derived from various Monte Carlo simulation studies. nih.govresearchgate.netoup.comnih.govnih.gov

It is a fundamental principle in pharmacology that only the unbound, or free, fraction of a drug is microbiologically active and able to distribute into tissues. nih.govuclouvain.be For a highly protein-bound drug like temocillin, understanding the dynamics of unbound concentrations is critical. nih.gov Research shows significant variability in the unbound fraction of temocillin among different patient populations. nih.gov

The unbound fraction is inversely correlated with albumin concentrations. researchgate.netnih.gov In conditions such as sepsis or critical illness, where hypoalbuminemia is common, the unbound fraction of temocillin can be substantially higher than in healthy individuals. researchgate.net Inflammation also plays a role; temocillin clearance has been found to be influenced by C-reactive protein (CRP) levels. nih.gov In vitro studies have also demonstrated that competition for protein binding sites with other drugs can increase temocillin's unbound fraction. For example, fluconazole, which has low protein binding but can be present at similar plasma concentrations, was shown to increase the unbound fraction of temocillin up to two-fold. nih.gov

Distribution Characteristics in Specific Experimental Biological Fluids

The ability of temocillin to penetrate into various body compartments is a key determinant of its efficacy in treating infections at different sites. Studies have measured its concentration in several biological fluids, revealing varied distribution characteristics.

Temocillin demonstrates high penetration into bile and peritoneal fluid. nih.gov In patients undergoing biliary surgery, temocillin levels in the bile can be 8 to 10 times higher than those in serum. nih.gov Similarly, in peritoneal fluid, levels can reach approximately 48% of the serum level within the first hour, indicating rapid equilibration. nih.gov Penetration into ascitic fluid in critically ill patients with intra-abdominal infections is also significant, with the area under the curve (AUC) in ascitic fluid being about 46% of the plasma AUC. nih.govmdpi.com Conversely, penetration into cerebrospinal fluid (CSF) is poor. nih.gov Studies in epithelial lining fluid (ELF) in murine models have detected unbound temocillin, supporting its potential use in lung infections. asm.orgasm.org

Biological FluidPenetration CharacteristicsReference
BileHigh; concentrations can be 8-10 times higher than in serum. nih.gov
Peritoneal FluidHigh; peritoneal level was 48% of the serum level in the first hour. nih.gov
Ascitic FluidModerate; AUC in ascitic fluid was 46% of the plasma AUC. nih.govmdpi.com
Cerebrospinal Fluid (CSF)Poor. nih.gov
Epithelial Lining Fluid (ELF)Detectable unbound concentrations. asm.orgasm.org

Protein Binding Dynamics and Concentration-Dependent Effects on Free Drug Fraction

Temocillin is characterized by high but variable plasma protein binding. nih.govnih.gov In healthy individuals, the binding is approximately 80-85%. nih.govnih.govnih.gov A crucial aspect of temocillin's protein binding is that it is saturable and concentration-dependent within the range of clinically achievable concentrations. nih.govuclouvain.benih.gov This means that as the total drug concentration increases, the binding sites on plasma proteins (primarily albumin) become saturated, leading to a disproportionate increase in the free, active drug fraction.

This dynamic is significantly altered in patient populations compared to healthy volunteers. In infected patients, particularly those in intensive care, the maximal binding capacity is lower. nih.gov This results in a higher unbound fraction at equivalent total concentrations. For example, at a total concentration of 200 mg/L, the unbound fraction can range from 23% to 52% in different patient groups, compared to lower percentages in healthy individuals. nih.gov This variability is linked to disease severity, hypoalbuminemia, and inflammation. researchgate.netnih.gov

Population GroupConditionUnbound Fraction (at 200 mg/L total concentration)Key Correlates
Group 1Healthy Individuals~15% (estimated from 85% binding)N/A
Group 2Non-ICU patients with UTI23% - 42%Inverse correlation with albumin
Group 3ICU patients with ventriculitis23% - 42%Inverse correlation with albumin and CRP
Group 4ICU patients with sepsis/septic shock32% - 52%Inverse correlation with albumin and CRP
Data compiled from in vitro and in vivo protein binding studies. nih.gov

Pathways of Clearance and Recovery in Excretion Studies

The primary route of elimination for temocillin is through the kidneys. nih.govnih.gov The drug is cleared mainly by glomerular filtration, with only a small fraction eliminated via tubular excretion. nih.gov This renal-dependent clearance means that the drug's elimination half-life is significantly affected by kidney function. In individuals with normal renal function, the elimination half-life is approximately 5 hours. nih.gov

Excretion studies have demonstrated high urinary recovery of the unchanged drug. Following administration, between 72% and 82% of the temocillin dose is recovered in the urine within 24 hours. nih.govnih.gov This high rate of urinary excretion of the active compound results in substantial concentrations in the urine, reaching levels of 400-600 mg/L. nih.gov Due to its primary renal clearance pathway, the total serum clearance of temocillin is reduced proportionally to the decline in creatinine (B1669602) clearance in patients with renal insufficiency. nih.gov This leads to a prolonged elimination half-life, which can extend to 17.5 hours or more in patients with severe renal impairment. nih.gov

Vi. Synergy Studies with Other Antimicrobial Agents

In Vitro Synergistic Combinations (e.g., with Fosfomycin)

Numerous in vitro studies have demonstrated the synergistic or additive effects of temocillin (B1212904) when combined with other antibiotics. A particularly promising combination is with fosfomycin (B1673569). Research has shown that the combination of temocillin and fosfomycin exhibits significant synergistic activity against various multidrug-resistant Gram-negative bacteria.

One study investigating 100 clinical isolates of KPC-producing Klebsiella pneumoniae found that the fosfomycin-temocillin combination demonstrated synergistic activity in 91% of the isolates. mdpi.comresearchgate.netnih.gov For the 24 isolates that were resistant to temocillin, the addition of fosfomycin reduced the temocillin minimum inhibitory concentration (MIC) values to below the resistance breakpoint in all but one isolate. mdpi.comresearchgate.netnih.gov

Another study evaluated fosfomycin synergy with several antibiotics against Gram-negative bloodstream infection isolates. Synergy was frequently observed between fosfomycin and β-lactam antibiotics, with the temocillin-fosfomycin combination showing synergy in 27% (8 out of 30) of the resistant isolates tested. nih.gov

Beyond fosfomycin, temocillin has been studied in combination with other agents. Early research indicated a synergistic or partially synergistic effect when temocillin was combined with aminoglycoside antibiotics against the majority of Pseudomonas aeruginosa strains tested. nih.gov Additionally, in vitro studies have proposed synergistic combination regimens of temocillin with ampicillin (B1664943), flucloxacillin, and ticarcillin (B1683155) to enhance activity against Pseudomonas or Staphylococcus species. nih.gov

In Vitro Synergy of Temocillin and Fosfomycin against KPC-Producing Klebsiella pneumoniae
InteractionPercentage of Isolates (n=100)
Synergistic91%
Additive8%
Indifferent1%
Antagonistic0%

Molecular Mechanisms Underlying Synergistic Interactions (e.g., Complementary Inhibition of Peptidoglycan Biosynthesis)

The precise molecular mechanisms driving the synergy between temocillin and other antimicrobials are a subject of ongoing investigation. However, a prominent hypothesis, particularly for the temocillin-fosfomycin combination, centers on the complementary inhibition of bacterial cell wall peptidoglycan biosynthesis. oup.com

Peptidoglycan is a critical structural component of the bacterial cell wall, and its synthesis is a multi-step process involving numerous enzymes. Fosfomycin acts at a very early stage of this pathway, inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). This prevents the formation of N-acetylmuramic acid, a key precursor for peptidoglycan.

Temocillin, as a β-lactam antibiotic, targets the later stages of peptidoglycan synthesis. It inhibits penicillin-binding proteins (PBPs), which are enzymes responsible for the final cross-linking of peptidoglycan chains. By inhibiting PBPs, temocillin weakens the cell wall, leading to cell lysis.

The proposed synergistic mechanism suggests that by inhibiting two distinct and essential steps in the same biosynthetic pathway, the combination of fosfomycin and temocillin creates a more potent and bactericidal effect than either agent alone. oup.com This dual-pronged attack overwhelms the bacterium's ability to maintain its cell wall integrity.

Impact of Combination Therapies on the Prevention of Resistance Emergence In Vitro

A significant advantage of using synergistic antibiotic combinations is the potential to suppress the emergence of resistant mutants. This has been observed in in vitro studies involving temocillin.

In a study using a murine peritonitis model with carbapenemase-producing Escherichia coli, the combination of temocillin and fosfomycin was shown to effectively prevent the emergence of fosfomycin-resistant mutants. nih.govoup.com This is a crucial finding, as the development of resistance is a major limitation for the use of fosfomycin in treating severe infections. oup.com While combination therapy can increase the selection pressure for resistant strains, it also raises the genetic barrier to resistance, as simultaneous mutations conferring resistance to both drugs are less likely to occur. gardp.orgelifesciences.org

The rationale is that if a bacterium develops a mutation that confers resistance to one agent, it remains susceptible to the other. This significantly reduces the probability of a resistant subpopulation surviving and proliferating during treatment. By employing a second, mechanistically different antibiotic like temocillin, the selective pressure that would favor the outgrowth of fosfomycin-resistant mutants is mitigated.

Mentioned Compounds
Compound Name
Temocillin (disodium)
Fosfomycin
Ticarcillin
Ampicillin
Flucloxacillin
Piperacillin (B28561)
Cefuroxime
Aztreonam
Cefotaxime
Latamoxef
Cefoxitin
Piperacillin/tazobactam (B1681243)
Amoxicillin
Ceftazidime/avibactam
Meropenem
Tigecycline
Cefiderocol
Imipenem/relebactam
Meropenem/vaborbactam
Eravacycline

Vii. Analytical Methodologies for Research and Purity Assessment

Advanced Chromatographic Techniques

Chromatographic techniques are paramount in the pharmaceutical analysis of temocillin (B1212904), providing the necessary resolution and sensitivity to separate the active pharmaceutical ingredient (API) from impurities and degradation products.

HPLC is a widely utilized technique for the quality control of temocillin, offering robust and reliable methods for purity assessment and impurity profiling.

A robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the purity control of temocillin and the separation of its potential impurities. nih.gov This method is essential for routine quality control and for investigating the stability of the drug under various stress conditions.

Forced degradation studies are integral to the development of stability-indicating methods. In these studies, temocillin is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products. The developed HPLC method must be able to separate these degradants from the main temocillin peak and other known impurities. One such study successfully identified four degradation products from forced degradation experiments, demonstrating the specificity of the method. nih.gov Under acidic conditions, amide hydrolysis has been identified as a degradation pathway for temocillin. mdpi.com

The chromatographic separation is typically achieved on a C18 column. A common mobile phase consists of a gradient mixture of a phosphate (B84403) buffer and an organic modifier, such as a mixture of acetonitrile (B52724) and methanol (B129727). UV detection is commonly performed at 235 nm. nih.gov The method is validated according to the International Council for Harmonisation (ICH) guidelines for parameters including robustness, selectivity, sensitivity, precision, and linearity. nih.gov

Table 1: Typical RP-HPLC Parameters for Temocillin Purity Control
ParameterCondition
ColumnSymmetry C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A5 g/L solution of Na2HPO4·2H2O, pH 7
Mobile Phase BAcetonitrile-Methanol-Water (50:10:40 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 235 nm
Column Temperature30 °C

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

While specific UHPLC methods developed exclusively for temocillin are not extensively detailed in the available literature, the principles of UHPLC are broadly applicable for enhancing the separation of temocillin from its impurities and epimers. The increased peak capacity and resolution offered by UHPLC would be particularly advantageous for resolving closely related impurities and for high-throughput analysis in a quality control environment. The application of UHPLC coupled with mass spectrometry (UHPLC-MS/MS) is a powerful tool for the simultaneous determination of multiple antibiotics in various matrices and can be effectively applied to temocillin analysis.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of temocillin and the identification of its related substances.

Temocillin exists as a mixture of two epimers, the R- and S-epimers, at the C5 position. For quantitative analysis, the areas of the two epimer peaks are often summed to provide the total temocillin concentration. LC-MS/MS methods have been developed and validated for the determination of total and unbound concentrations of temocillin in biological matrices such as serum.

A specific HPLC method for the separation of the R- and S-epimers has been described. This method utilizes a Spherisorb 5-ODS-2 column with a mobile phase of 0.1 M sodium phosphate buffer (pH 7) containing a small percentage of methanol (2-8%). Under these conditions, the R-epimer and S-epimer have been reported to have typical retention times of 6 and 8 minutes, respectively. nih.gov

Table 2: HPLC Parameters for the Separation of Temocillin Epimers
ParameterCondition
ColumnSpherisorb 5-ODS-2 (150 x 4.6 mm)
Mobile Phase0.1 M Sodium Phosphate Buffer (pH 7) with 2-8% Methanol
Flow Rate2 mL/min
DetectionUV at 233 nm
Typical Retention Time (R-epimer)6 min
Typical Retention Time (S-epimer)8 min

LC-MS/MS is an indispensable tool for the structural elucidation of degradation products and metabolites of temocillin. Through forced degradation studies, the major degradation products of temocillin have been identified.

Under strongly acidic conditions, the primary degradation product is methoxypenillic acid. In alkaline or enzymatic hydrolysis conditions, the main degradation products are methoxypenicilloic acid and its C-5 epimer. nih.gov The mass spectrometer allows for the determination of the molecular weight of these degradants and their fragmentation patterns, which provides crucial information for their structural identification.

While forced degradation studies have successfully identified key degradation products, detailed reports on the in vivo metabolism of temocillin and the characterization of its metabolites are not extensively available in the current scientific literature. Further research in this area would be beneficial for a more comprehensive understanding of the drug's fate in the body.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Analytical Method Validation in Research Contexts (e.g., ICH Guidelines)

The validation of analytical procedures is a critical component in the pharmaceutical development and quality control of temocillin (disodium). It ensures that the chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. amsbiopharma.com International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for validating analytical methods, outlining the specific performance characteristics that need to be evaluated. amsbiopharma.comeuropa.euich.org For temocillin, robust, specific, and sensitive high-performance liquid chromatographic (HPLC) methods have been developed and validated according to these guidelines for purity control and quantification in various matrices. researchgate.netucl.ac.be The validation process for these methods typically assesses specificity, linearity, accuracy, precision, range, and robustness to demonstrate their fitness for purpose. ich.orgikev.org

Establishing linearity is a fundamental step in the validation of quantitative analytical methods for temocillin. This process demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. scispace.com Linearity is typically evaluated by analyzing a series of standards of known concentrations and examining the plot of the analytical response versus concentration. ich.org Statistical methods, such as the least-squares regression analysis, are used to calculate the regression equation and the correlation coefficient (r) or coefficient of determination (r²), which should be close to 1 to indicate a strong linear relationship. scispace.comcsic.es

For the purity control of temocillin, a high-performance liquid chromatographic (HPLC) method demonstrated linearity at two different concentration ranges: the impurity level (from the Limit of Quantitation, LOQ, to 10%) and the assay level for the main component (from 25% to 150% of the nominal concentration of 0.6 mg/mL). researchgate.net In another study quantifying temocillin in human serum and cerebrospinal fluid (CSF), the method was linear over a range of 0.4 to 200 μg/mL. nih.govresearchgate.net Similarly, a method for determining temocillin in the serum of hemodialysis patients was validated over a concentration range of 5 to 400 µg/mL. ucl.ac.be

Table 1: Examples of Linearity Parameters for Temocillin Analytical Methods

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r) / Coefficient of Determination (r²)Reference
HPLC-UVDrug Substance (for purity)LOQ - 10% (impurity level)Not specified researchgate.net
HPLC-UVDrug Substance (for assay)25% - 150% (of 0.6 mg/mL)Not specified researchgate.net
LC-HRMSHuman Serum & CSF0.4 - 200 µg/mLNot specified nih.govresearchgate.net
HPLC-UVHuman Serum5 - 400 µg/mLNot specified ucl.ac.be

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. ikev.org It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ikev.org Accuracy refers to the closeness of the test results obtained by the method to the true value and is often expressed as percent recovery. ikev.org

Validation studies for temocillin quantification have demonstrated high levels of precision and accuracy. In one turbulent flow liquid chromatography-high-resolution mass spectrometry (TFLC-HRMS) method, intra- and inter-day precision and trueness were evaluated at four different concentration levels (0.4, 8, 40, and 160 μg/ml). nih.govresearchgate.net The recovery of this method ranged from 87.7% to 120.8%. nih.govresearchgate.net Another HPLC-UV method for quantifying total temocillin in human serum was validated according to the accuracy profile methodology, with results evaluated based on FDA acceptance criteria. ucl.ac.be

Table 2: Intra- and Inter-Day Precision and Trueness for Temocillin Quantification by TFLC-HRMS

Concentration Level (μg/mL)Inter-Day Precision (% RSD ± SD)Intra-Day Precision (% RSD ± SD)Reference
0.46.33 ± 1.535.0 ± 0.54 nih.govresearchgate.net
88.8 ± 1.39.9 ± 1.0 nih.govresearchgate.net
408.8 ± 0.365.8 ± 1.6 nih.govresearchgate.net
1602.1 ± 0.760.1 ± 1.1 nih.govresearchgate.net

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.comich.org For temocillin, demonstrating specificity is crucial, particularly for stability-indicating methods used for purity assessment. This is often achieved by showing that the peaks for temocillin and its related substances are well-resolved from each other and from any peaks originating from the matrix or forced degradation studies. researchgate.netikev.org

In the development of an HPLC method for purity control of temocillin, specificity was confirmed through forced degradation studies. researchgate.net The results showed that the degradation products did not interfere with the main temocillin peak or other known impurities, thus proving the method is specific and stability-indicating. researchgate.net Similarly, an HPLC method for temocillin in the serum of hemodialysis patients demonstrated that the elution profiles of the temocillin isomers were well separated from other substances that absorb at the detection wavelength and from the internal standard. ucl.ac.be

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br The evaluation of robustness is typically considered during the development phase of the analytical method. scielo.br For chromatographic methods, these variations can include changes in mobile phase composition, pH, flow rate, temperature, and column manufacturer. scielo.brresearchgate.net

An experimental design approach was applied to evaluate the robustness of an HPLC method for the purity control of temocillin. researchgate.net This systematic approach allows for the simultaneous investigation of multiple parameter variations and their interactions. The study generated regression coefficient plots and response surface plots to visualize the influence of factors like pH and temperature on the resolution between temocillin and its related impurities, ensuring the method's reliability under slightly modified conditions. researchgate.net

Forced degradation, or stress testing, is a critical component of developing stability-indicating methods. nih.gov It involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and exposure to acidic, basic, and oxidative environments. nih.gov These studies help to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method. nih.gov

Temocillin has been subjected to various forced degradation conditions. As a β-lactam antibiotic, it is susceptible to amide hydrolysis under acidic conditions. researchgate.net In stronger acid, temocillin degrades to form methoxypenillic acid. oup.comnih.gov Under alkaline or enzymatic hydrolysis, the degradation results in the formation of methoxypenicilloic acid and its C-5 epimer. oup.comnih.gov In one study, four distinct degradation products were identified from forced degradation studies, which were successfully separated from the parent compound using a validated HPLC method. researchgate.net

Table 3: Summary of Temocillin Degradation Under Stress Conditions

Stress ConditionDegradation PathwayMajor Degradation ProductsReference
Strong Acidic Hydrolysis (e.g., 0.1 M HCl)Amide hydrolysisMethoxypenillic acid oup.comnih.gov
Alkaline Hydrolysis (e.g., 0.1 M NaOH)HydrolysisMethoxypenicilloic acid and its C-5 epimer oup.comnih.gov
Enzymatic HydrolysisHydrolysisMethoxypenicilloic acid and its C-5 epimer oup.comnih.gov

Sample Preparation Techniques for Analytical Quantification (e.g., Protein Precipitation, Ultrafiltration)

Effective sample preparation is essential for the accurate quantification of pharmaceuticals like temocillin in complex biological matrices such as plasma or serum. nih.gov The goal is to remove interfering substances, such as proteins, that can affect the analytical column and detection system, while ensuring high recovery of the target analyte. biotage.com Common techniques used for temocillin analysis include protein precipitation and ultrafiltration. ucl.ac.be

Protein precipitation is a widely used technique where a solvent, typically a cold organic solvent like acetonitrile or methanol, is added to the biological sample to denature and precipitate the proteins. btrc-charity.orgbiosyn.commdpi.com After centrifugation, the clear supernatant containing the analyte is collected for analysis. biosyn.com This method was employed for the determination of total temocillin concentrations in plasma, where methanol was used to precipitate proteins before analysis by a validated HPLC-MS/MS method. ucl.ac.be

Ultrafiltration is another common technique used to separate the unbound (free) fraction of a drug from the protein-bound fraction in plasma. mdpi.com The method uses a semipermeable membrane that retains large molecules like proteins while allowing smaller molecules, including the unbound drug, to pass through under centrifugal force. mdpi.com This technique is particularly important for pharmacokinetic studies, as the unbound fraction of the drug is generally considered pharmacologically active. Ultrafiltration has been used to determine unbound temocillin concentrations in plasma samples. ucl.ac.be It is considered a relatively fast and simple method for determining the unbound fraction of a drug. mdpi.com

Microbiological Assays for In Vitro Susceptibility Testing (e.g., Minimum Inhibitory Concentration Determination)

Microbiological assays are fundamental in determining the in vitro activity of temocillin, providing essential data for research and susceptibility surveillance. The primary method used is the determination of the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govharvard.edunih.gov These assays are critical for evaluating the potency of temocillin against various bacterial isolates and for monitoring the emergence of resistance.

The gold standard methods for MIC determination are dilution techniques, primarily broth microdilution and agar (B569324) dilution. harvard.eduwikipedia.orgubc.ca These methods involve exposing a standardized bacterial inoculum to a series of twofold dilutions of temocillin.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of temocillin. wikipedia.orgthermofisher.com The process involves the use of microtiter plates with multiple wells, each containing a specific concentration of temocillin in a liquid growth medium. nih.govubc.cawikipedia.org

Preparation: A standardized suspension of the test bacteria, typically equivalent to a 0.5 McFarland standard, is prepared. harvard.edu This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells. nih.gov

Incubation: The microtiter plates are incubated at a controlled temperature, usually 35-37°C, for 16 to 20 hours. wikipedia.orgwikipedia.org

Interpretation: Following incubation, the plates are examined for visible signs of bacterial growth, such as turbidity. The MIC is recorded as the lowest concentration of temocillin at which no visible growth is observed. nih.govwikipedia.org

The accuracy of the broth microdilution method is comparable to that of agar dilution. wikipedia.org Automated systems are often employed in clinical laboratories to streamline this process. oup.com

Agar Dilution Method

The agar dilution method is another reference technique for determining temocillin MICs and is considered a gold standard for susceptibility testing. wikipedia.orgnih.gov

Preparation: This method involves incorporating varying concentrations of temocillin into molten agar, which is then poured into Petri dishes. wikipedia.orgubc.ca A standardized bacterial inoculum of approximately 104 CFU per spot is then applied to the surface of the agar plates. nih.govwikipedia.org

Incubation: The plates are incubated under controlled conditions, typically at 37°C for 16 to 18 hours. wikipedia.org

Interpretation: The MIC is determined as the lowest concentration of temocillin that completely inhibits the growth of the bacterial colonies. nih.govwikipedia.org One of the advantages of this method is the ability to test multiple bacterial isolates on a single plate. wikipedia.org

Research studies have utilized these methodologies to generate extensive data on the in vitro activity of temocillin against a wide range of clinically relevant bacteria, particularly members of the Enterobacterales order. Temocillin has demonstrated stability against many extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. oup.comnih.gov

The following tables present research findings on the MIC of temocillin against various bacterial species. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: Temocillin Minimum Inhibitory Concentration (MIC) Data for Enterobacterales Isolates

OrganismNumber of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
Enterobacterales (overall from community-acquired UTI)762N/A36 researchgate.net
Enterobacterales (from Polish patients)400N/A832 researchgate.net
ESBL-producing E. coli162N/A832 researchgate.net

Table 2: Temocillin MIC Data for E. coli and K. pneumoniae Bloodstream Isolates

OrganismNumber of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
E. coli and K. pneumoniae (3rd-gen ceph-resistant)317≤2 to ≥128816 nih.gov
Enterobacteriaceae (from blood and urine in Asia)613N/A816 researchgate.net

These studies consistently show that temocillin is highly active against most Enterobacteriaceae. nih.gov Notably, the range between MIC50 and MIC90 values is often narrow, indicating a uniform susceptibility pattern within a given species. nih.gov The stability of temocillin to β-lactamases is evidenced by the minimal impact of increased inoculum size on its activity. nih.gov

Interpretive criteria for susceptibility are established by regulatory bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For certain Enterobacterales in urinary tract infections, EUCAST has set a resistance breakpoint at an MIC greater than 16 mg/L. nih.govscribd.com

Viii. Chemical Synthesis and Degradation Pathways

Semi-Synthetic Derivation from Ticarcillin (B1683155): Synthetic Routes and Chemical Transformations

Temocillin (B1212904) (disodium) is a semi-synthetic penicillin that is structurally derived from ticarcillin. nih.govresearchgate.netjohnshopkins.edu Specifically, it is the 6-alpha-methoxy derivative of ticarcillin. johnshopkins.eduwikipedia.orgoup.com The synthesis of temocillin involves the introduction of a methoxy (B1213986) group at the 6-position of the ticarcillin core structure. This chemical modification is crucial as it confers stability against a wide range of bacterial β-lactamase enzymes. researchgate.net

A patented method for the preparation of temocillin sodium utilizes Ticarcillin Disodium (B8443419) as the starting material in a direct, single-step reaction. google.com This process avoids the need for high-pressure hydrogenation deprotection steps, making it more suitable for large-scale production. google.com The core of this synthetic route is the reaction of Ticarcillin Disodium with a halogenating agent under methoxy alkali conditions. google.comgoogle.com

The key chemical transformations in this synthesis can be summarized as follows:

Ticarcillin Disodium is dissolved in a suitable solvent system to create a solution. google.com

This solution is then reacted with a halogenating agent (such as N-chlorosuccinimide or t-butyl hypochlorite) in the presence of a methoxy alkali (like sodium methoxide). google.comgoogle.com

This reaction is conducted at low temperatures, typically between -30°C and -60°C, and proceeds for several hours to facilitate the introduction of the 6-methoxy group. google.com

Following the reaction, the process is quenched, and after workup and freeze-drying, temocillin sodium is obtained. google.comgoogle.com

This synthetic approach is reported to be efficient, with yields ranging from 50% to 65% and producing a final product with a purity greater than 95%. google.com The structural difference between the starting material, ticarcillin, and the final product, temocillin, is solely the substituent at the 6-position of the penam (B1241934) nucleus. google.comgoogle.com

Chemical Degradation Pathways and Products

The stability of temocillin has been investigated under various stress conditions, including hydrolysis, oxidation, and photolysis, to understand its degradation pathways and identify the resulting products. Such studies are essential for determining the intrinsic stability of the molecule.

Hydrolysis is a common degradation pathway for β-lactam antibiotics. vscht.cz Temocillin exhibits good stability in mild aqueous acidic or basic solutions. nih.govoup.com However, under more forceful conditions, distinct degradation products are formed.

Acidic Conditions : In the presence of strong acid, temocillin undergoes degradation to form methoxypenillic acid. nih.govoup.com This pathway involves the cleavage of the β-lactam ring, a characteristic degradation route for penicillins under acidic stress. researchgate.net

Basic Conditions : Under alkaline conditions, or through enzymatic hydrolysis, the primary degradation products are methoxypenicilloic acid and its C-5 epimer. nih.govoup.com The formation of penicilloic acids results from the hydrolytic opening of the amide bond within the β-lactam ring, leading to the formation of a dicarboxylic acid derivative. nih.gov

The susceptibility of β-lactam compounds to hydrolysis is influenced by the pH of the environment, with degradation often catalyzed by both hydrogen and hydroxide (B78521) ions. researchgate.netnih.gov

Forced degradation studies are used to establish the inherent stability characteristics of a drug substance against factors like light and oxidation. ajpaonline.comresearchgate.net

Oxidative Degradation : Studies have shown that temocillin is susceptible to oxidative degradation. e-opat.com In stability-indicating assays, degradation peaks resulting from oxidation were successfully separated from the parent temocillin peak, confirming its lability under oxidative stress. e-opat.com The specific mechanisms and products of temocillin's oxidative degradation are not fully detailed in the available literature, but this pathway is a recognized route of instability for many pharmaceutical compounds. researchgate.net

Photolytic Degradation : Photolytic degradation occurs when a drug molecule is altered by exposure to light. pharmaguideline.com While general studies on other antibiotics have explored photodegradation pathways, specific mechanistic studies detailing the photolytic degradation of temocillin are not extensively covered in the reviewed literature. mdpi.com Stability testing protocols typically involve exposing the drug to light sources to determine if photodegradation is a significant concern. researchgate.net

The identification and characterization of degradation products are critical for ensuring the quality and safety of a drug substance. For temocillin, the major hydrolytic degradation products have been identified. nih.gov

The primary products formed under different hydrolytic conditions are summarized in the table below.

ConditionMajor Degradation Product(s)Reference
Strong AcidMethoxypenillic acid nih.govoup.com
Alkaline/Enzymatic HydrolysisMethoxypenicilloic acid and its C-5 epimer nih.govoup.com

Analytical techniques such as High-Pressure Liquid Chromatography (HPLC) and Magnetic Resonance Spectroscopy (MRS) are employed to separate and identify these degradation products. nih.gov In some studies, HPLC analysis of temocillin subjected to various stress conditions revealed five distinct major degradation peaks, which were designated A, B, C, D, and E for semi-quantitative analysis. e-opat.comnih.gov This chromatographic separation is fundamental to a stability-indicating method, which must be able to distinguish the intact active ingredient from any degradation products. e-opat.com

Ix. Computational Chemistry and Molecular Modeling

Molecular Docking Simulations with Target Enzymes (e.g., PBPs, Beta-Lactamases)

Molecular docking simulations are pivotal in elucidating the binding modes of antibiotics to their target enzymes. In the case of temocillin (B1212904), these simulations have been particularly insightful in understanding its interactions with Penicillin-Binding Proteins (PBPs) and β-lactamases.

Detailed structural studies have been conducted on the interaction of temocillin with Pseudomonas aeruginosa PBP3. nih.govresearchgate.netnih.gov X-ray crystallography has revealed that temocillin forms a covalent acyl-enzyme complex with PBP3. nih.gov The binding mode is similar to that of other penicillins, with the β-lactam carbonyl oxygen situated in the oxyanion hole formed by the backbone amide groups of Ser294 and Thr487. nih.gov Key interactions include the C-3 carboxylate group of the thiazolidine (B150603) ring forming hydrogen bonds with Ser485 and Thr487, and an electrostatic interaction with Lys484 of the conserved KT(S)G motif. nih.gov Furthermore, the amide linker establishes hydrogen bonds with the Thr487 backbone carbonyl group and the side chain of Asn351. nih.gov

A notable feature of temocillin is its 6-α-methoxy group, which confers resistance to many serine β-lactamases. researchgate.netnih.gov Molecular docking studies have shed light on the structural basis of this stability. In a high-resolution complex structure with the CTX-M-14 class A serine β-lactamase, the α-methoxy group of temocillin was found to prevent hydrolysis by locking the compound into an unexpected conformation. nih.govresearchgate.net This conformation impedes the access of the catalytic water molecule to the acyl-enzyme adduct, thus inhibiting the deacylation process that would inactivate the antibiotic. nih.gov

Comparative studies with ticarcillin (B1683155), the non-methoxylated analog of temocillin, have highlighted the impact of the 6-α-methoxy group on PBP3 binding. While both drugs exhibit similar binding modes, the α-methoxy group in temocillin disrupts a high-quality hydrogen bond with a conserved residue, Asn351, and is inserted into a crowded active site. nih.govresearchgate.net This disruption is thought to destabilize the acyl-enzyme complex, leading to a higher off-rate constant (koff) for temocillin compared to ticarcillin. nih.gov This is further supported by thermal shift assays, which show that the acyl-enzyme complex of temocillin with PBP3 has reduced thermal stability compared to the ticarcillin-PBP3 complex. nih.govresearchgate.net

Table 1: Molecular Interactions and Stability of Temocillin with Target Enzymes
Target EnzymeKey Interacting ResiduesObserved Effect of 6-α-methoxy groupThermal Stability (Tm) of Acyl-Enzyme Complex
P. aeruginosa PBP3Ser294, Thr487, Ser485, Lys484, Asn351Disrupts hydrogen bond with Asn351, leading to a less stable complex.53.52°C (compared to 57.03°C for Ticarcillin-PBP3) nih.govresearchgate.net
CTX-M-14 β-LactamaseNot specified in detailLocks the molecule in a conformation that prevents hydrolysis by impeding access of catalytic water.Not reported

Quantum Chemistry Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules like temocillin. nih.gov These calculations can provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential on the molecular surface. nih.gov

For a β-lactam antibiotic like temocillin, the reactivity of the β-lactam ring is of central importance to its antibacterial activity. Quantum mechanical calculations can be employed to quantify this reactivity by examining the bond orders, atomic charges, and the susceptibility of the carbonyl carbon to nucleophilic attack by the serine residue in the active site of PBPs. The electronic properties calculated through these methods can help explain the mechanism of acylation and the stability of the resulting covalent bond.

Furthermore, DFT can be used to analyze the electronic basis for temocillin's stability against β-lactamases. By modeling the electronic structure of temocillin within the enzyme's active site, researchers can understand how the 6-α-methoxy group influences the electronic environment and sterically hinders the approach of a hydrolytic water molecule. While specific DFT studies on temocillin are not widely reported in the available literature, the application of these methods to other β-lactam antibiotics has provided valuable insights into their mechanisms of action and resistance. nih.gov

Conformational Analysis and Dynamic Simulations of Temocillin and its Interactions

The three-dimensional conformation of temocillin is crucial for its ability to bind to target enzymes. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in different environments. Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of temocillin and its interactions with proteins over time. mdpi.com

MD simulations can provide a detailed picture of the flexibility of the temocillin molecule and how its conformation changes upon binding to a PBP or a β-lactamase. mdpi.com These simulations can reveal the range of motion of different parts of the molecule, such as the side chain, and how these motions might influence binding affinity and efficacy. By simulating the temocillin-enzyme complex in a solvated environment, MD can also shed light on the role of water molecules in mediating interactions and in the hydrolysis process catalyzed by β-lactamases.

In Silico Prediction of Molecular Properties Relevant to Structure-Activity Relationships

In silico methods are widely used to predict various molecular properties that are relevant to the structure-activity relationship (SAR) of drugs. mdpi.com These predictions can guide the design of new antibiotic derivatives with improved properties. For temocillin, these methods can be used to calculate a range of physicochemical and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focused on temocillin derivatives are not prevalent in the literature, the principles of QSAR can be applied to understand the key structural features of temocillin that contribute to its antibacterial activity and β-lactamase stability. For instance, descriptors such as molecular weight, lipophilicity (logP), polar surface area, and various electronic and steric parameters can be calculated and correlated with its inhibitory activity against different bacterial strains.

Furthermore, in silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. audreyli.comresearchgate.net These predictions are crucial in the early stages of drug development to assess the potential of a compound to become a viable drug. For temocillin, these tools could predict properties such as its oral bioavailability (which is known to be poor, hence its parenteral administration), plasma protein binding, metabolic stability, and potential for toxicity. While extensive in silico ADMET profiling specific to temocillin is not detailed in the reviewed literature, such computational approaches are standard in modern drug discovery and could be applied to further characterize its properties and guide the development of future analogs.

Q & A

Q. What experimental methodologies are recommended for determining the minimum inhibitory concentration (MIC) of temocillin against Gram-negative pathogens?

Temocillin’s MIC can be assessed using standardized broth microdilution or agar dilution methods, calibrated against clinical breakpoints (e.g., BSAC criteria: ≤32 mg/L for urinary infections, ≤8 mg/L for systemic infections). Researchers should include quality control strains (e.g., E. coli ATCC 25922) and account for β-lactamase production in test isolates. MIC panels should cover a range of 0.25–256 mg/mL to capture resistance trends, particularly in ESBL- or AmpC-producing Enterobacterales .

Q. How does temocillin’s mechanism of action influence its spectrum of activity against multidrug-resistant Gram-negative bacteria?

Temocillin targets penicillin-binding proteins (PBPs), disrupting peptidoglycan synthesis. Its resistance to plasmid-encoded β-lactamases (e.g., TEM, SHV) allows activity against Enterobacterales with extended-spectrum resistance. However, it lacks efficacy against Gram-positive bacteria and Pseudomonas aeruginosa due to PBP modifications or impermeable outer membranes. Experimental designs should include PBP binding assays and β-lactamase stability tests to validate its spectrum .

Q. What are the key considerations for interpreting temocillin susceptibility data across different clinical breakpoints?

Susceptibility rates vary significantly depending on breakpoint selection. For example, Klebsiella spp. show 53.1% resistance under systemic breakpoints (≤8 mg/L) but 94% susceptibility under urinary criteria (≤32 mg/L). Researchers must align MIC interpretations with infection type (systemic vs. urinary) and refer to species-specific resistance mechanisms (e.g., AmpC hyperproduction in Enterobacter spp.) when reporting data .

Advanced Research Questions

Q. How can researchers design experiments to evaluate temocillin’s stability and activity in antibiotic-loaded bone cement?

Incorporate temocillin (1.25–10% w/w) into bone cement and quantify elution kinetics using HPLC or LC-MS over 2 weeks. Compare MICs of eluted temocillin against reference strains (e.g., E. coli DH5α) to confirm retained activity. Impact strength analysis (ASTM F451-16) ensures mechanical properties are unaffected. Note that higher temocillin concentrations may reduce gentamicin elution, necessitating compatibility studies .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are suitable for optimizing temocillin dosing in hemodialysis patients?

Use population PK modeling with free drug concentrations to calculate %fT>MIC targets. For dialysis patients, administer 2 g post-session and monitor pre-/post-dialysis levels via LC-MS. Adjust intervals (q24h–q72h) based on urea reduction ratio (URR) and dialysis clearance (CLHD). Aim for fT>MIC8 ≥78% (MIC ≤8 mg/L) to ensure efficacy against systemic infections .

Q. How can contradictions in temocillin’s in vitro and in vivo efficacy against KPC-producing E. coli be resolved?

While KPC producers often show high MICs (>16 mg/L) in vitro, murine models demonstrate in vivo efficacy due to temocillin’s peritoneal fluid penetration and stability against KPC enzymes. Researchers should correlate MIC data with infection site pharmacokinetics and use neutropenic thigh models to simulate human drug exposure. Dose-ranging studies (e.g., 200 mg/kg in mice) can identify therapeutic thresholds despite inoculum effects .

Q. What statistical approaches are recommended for non-inferiority trials comparing temocillin to carbapenems in bacteraemia?

The ASTARTÉ trial (NCT04798755) uses a 15% non-inferiority margin for 30-day mortality. Stratify randomization by resistance mechanism (ESBL, AmpC) and infection source. Power analysis requires ~400 participants (α=0.05, β=0.2). Secondary endpoints should include PK/PD correlations (e.g., free temocillin AUC/MIC) and subgroup analyses for renal impairment .

Methodological Challenges & Data Interpretation

Q. How should researchers address variability in temocillin’s plasma protein binding between healthy volunteers and critically ill patients?

Protein binding ranges from 85% (healthy subjects) to >90% (critically ill) due to hypoalbuminemia. Use ultrafiltration or equilibrium dialysis to measure free fractions. Population PK models should incorporate albumin levels and renal function to predict unbound drug exposure. Clinical studies must validate dosing adjustments in sepsis patients .

Q. What experimental strategies mitigate confounding in studies analyzing temocillin’s synergy with other β-lactams?

Use checkerboard assays or time-kill curves to quantify fractional inhibitory concentration indices (FICI). Test combinations against strains with defined resistance mechanisms (e.g., E. coli with OmpF porin loss). Controls should include monotherapy and carbapenem comparators. Synergy is likely with drugs targeting complementary PBPs (e.g., PBP3 inhibitors) .

Q. How can genomic data improve temocillin resistance surveillance in Enterobacterales?

Perform whole-genome sequencing to detect β-lactamase genes (blaTEM, blaCTX-M) and porin mutations (ompK35/36). Correlate genotypic findings with phenotypic MICs using EUCAST guidelines. Public databases (NCBI Pathogen Detect) should be updated with temocillin-specific resistance markers to inform global surveillance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.